S-Bbg-dee
Description
S-Bbg-dee (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:
- LogP (octanol-water partition coefficient): Values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate hydrophobicity .
- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .
- Synthesis: Prepared via palladium-catalyzed cross-coupling in a tetrahydrofuran-water medium at 75°C for 1.33 hours .
Structurally, this compound features a boronic acid group attached to a substituted aromatic ring, with bromine and chlorine substituents influencing its reactivity and stability.
Properties
CAS No. |
146712-97-2 |
|---|---|
Molecular Formula |
C21H30BrN3O6S |
Molecular Weight |
532.45 |
IUPAC Name |
ethyl (4S)-4-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C21H30BrN3O6S/c1-3-30-18(26)10-9-16(23)20(28)25-17(21(29)24-11-19(27)31-4-2)13-32-12-14-5-7-15(22)8-6-14/h5-8,16-17H,3-4,9-13,23H2,1-2H3,(H,24,29)(H,25,28)/t16-,17-/m0/s1 |
InChI Key |
MBLRZZYRPQMWPT-IRXDYDNUSA-N |
SMILES |
CCOC(=O)CCC(C(=O)NC(CSCC1=CC=C(C=C1)Br)C(=O)NCC(=O)OCC)N |
Synonyms |
S-4-bromobenzylglutathione diethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
S-Bbg-dee belongs to the arylboronic acid family, which is widely used in Suzuki-Miyaura cross-coupling reactions and biomedical applications. Below is a detailed comparison with two structurally and functionally analogous compounds:
(3-Bromo-5-chlorophenyl)boronic acid
- Structural Similarity: 87% (based on EDKB database substructure matching) .
- Molecular Formula: C₆H₅BBrClO₂ (identical to this compound).
- Key Differences:
- Substituent Position: Bromine and chlorine are meta to each other, whereas this compound’s substituents are ortho/para .
- LogP: 1.98 (XLOGP3) vs. 2.15 for this compound, indicating slightly lower hydrophobicity .
- Applications: Primarily used in organic synthesis; lacks documented BBB permeability, unlike this compound .
(6-Bromo-2,3-dichlorophenyl)boronic acid
- Structural Similarity: 71% .
- Molecular Formula: C₆H₄BBrCl₂O₂.
- Key Differences: Halogen Load: Contains two chlorine atoms, increasing electrophilicity but reducing stability in aqueous media . Solubility: 0.18 mg/mL (lower than this compound’s 0.24 mg/mL) . Toxicity Alerts: Brenk alert score of 1.0 (vs.
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 270.32 g/mol |
| LogP (XLOGP3) | 2.15 | 1.98 | 2.47 |
| Solubility | 0.24 mg/mL | 0.30 mg/mL | 0.18 mg/mL |
| BBB Permeability | Yes | No | No |
| Synthetic Accessibility | 2.07 | 1.95 | 2.20 |
| Toxicity Alerts | None | None | Brenk: 1.0 |
Data sourced from EDKB and experimental analyses .
Functional Comparison with Polybrominated Diphenyl Ethers (PBDEs)
- Bioaccumulation: this compound’s Log Kp (-6.21 cm/s) is comparable to PBDEs (e.g., BDE-159S: Log Kp -5.89), suggesting similar dermal absorption risks .
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